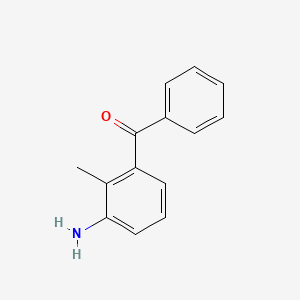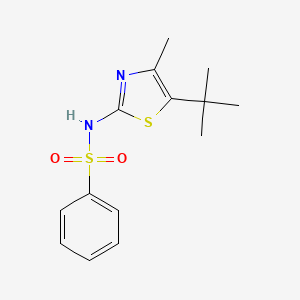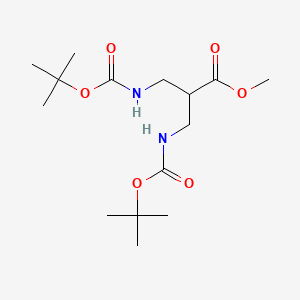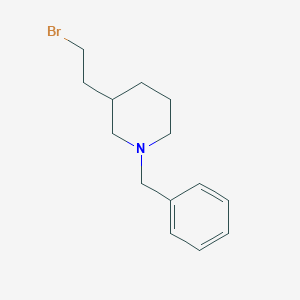![molecular formula C15H16O4 B13979812 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione CAS No. 53601-30-2](/img/structure/B13979812.png)
2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione is an organic compound with the molecular formula C15H16O4 It is characterized by the presence of a cyclohexane ring substituted with a 4-methoxyphenyl group and an acetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione typically involves the reaction of 4-methoxyphenylacetic acid with cyclohexane-1,3-dione under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through a multi-step process involving the initial preparation of 4-methoxyphenylacetic acid, followed by its reaction with cyclohexane-1,3-dione. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like benzene and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,3-Cyclohexanedione: A structurally related compound with similar chemical properties.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Another derivative of cyclohexane-1,3-dione used in various chemical reactions.
Thiophene Derivatives: Compounds with a thiophene ring that exhibit similar reactivity and applications in medicinal chemistry.
Uniqueness: 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione is unique due to the presence of both a methoxyphenyl group and an acetyl group on the cyclohexane ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
53601-30-2 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
2-[2-(4-methoxyphenyl)acetyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H16O4/c1-19-11-7-5-10(6-8-11)9-14(18)15-12(16)3-2-4-13(15)17/h5-8,15H,2-4,9H2,1H3 |
InChI-Schlüssel |
IGJZLMNIZUUZGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)C2C(=O)CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)
![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)






![6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13979804.png)
![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979807.png)


![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
